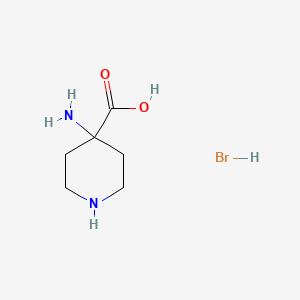
4-Aminopiperidine-4-carboxylic acid hydrobromide
説明
4-Aminopiperidine-4-carboxylic acid hydrobromide is a derivative of 4-aminopiperidine, which is a cyclic α,α-disubstituted α-amino acid. The presence of both an amino group and a carboxylic acid group in the molecule allows it to participate in a variety of chemical reactions and makes it a valuable building block in the synthesis of more complex molecules, such as peptides and metallopeptides .
Synthesis Analysis
The synthesis of derivatives of 4-aminopiperidine, such as trans-4-aminopiperidine-3-carboxylic acid (APiC), has been reported with routes that allow for the production of either enantiomer. These intermediates can be purified by crystallization, which facilitates large-scale preparation . Another synthetic strategy for cyclic α,α-disubstituted α-amino acids, specifically 1-substituted 4-aminopiperidine-4-carboxylic acids, involves reductive amination followed by Curtius rearrangement. This method is versatile, allowing for the introduction of bulky substituents and optically active pendent chiral substituents .
Molecular Structure Analysis
The molecular structure of 4-aminopiperidine derivatives is such that they can be incorporated into peptides to form helical structures. For instance, APiC residues can be included in a 14-helix conformation, which is defined by specific hydrogen bonds . Additionally, the novel bipyridyl amino acid derivative, 4'-aminomethyl-2,2'-bipyridyl-4-carboxylic acid (Abc), demonstrates how the insertion of a bipyridyl group into the peptide main chain can impose conformational constraints and influence the secondary structure of the peptide .
Chemical Reactions Analysis
The chemical reactivity of 4-aminopiperidine derivatives is highlighted by their ability to form co-crystals with substituted salicylic acids, where proton transfer occurs from the carboxyl group to the nitrogen of the base, forming diverse supramolecular synthons . Moreover, the synthesis of N-carboxyanhydride of 4-amino-4-carboxy-2,2,6,6-tetramethylpiperidine-1-oxyl, a paramagnetic monomer, illustrates the potential for 4-aminopiperidine derivatives to be used in spin labeling, which is a technique used in studying molecular structures and dynamics .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-aminopiperidine derivatives are influenced by their molecular structure. The presence of both amino and carboxylic acid functional groups allows for the formation of salts and co-crystals with other compounds, which can lead to a variety of solid forms, including hydrates and solvates. These properties are crucial for the application of these compounds in crystal engineering and the design of materials with specific supramolecular architectures .
科学的研究の応用
Synthesis of Pharmaceuticals
4-Aminopiperidine-4-carboxylic acid hydrobromide has been utilized in the synthesis of pharmaceutical compounds. For instance, it was used in a two-step sequence involving the Ugi four-component reaction for preparing derivatives of 4-aminopiperidine-4-carboxylic acid. This method led to the successful synthesis of drugs like carfentanil and remifentanil, offering improved synthesis times and yields compared to previous methods (Malaquin et al., 2010).
Protein Binding Studies
The compound has been incorporated into peptides for exploring protein binding interactions. Specifically, a study placed a 4-aminopiperidine-4-carboxylic acid residue in a peptide to form a platform for acylation with various groups. This approach aimed to identify potential binding interactions with protein features, demonstrating its utility in protein-related research (Kang et al., 2007).
Development of Beta-Amino Acids
Research on 4-Aminopiperidine-4-carboxylic acid hydrobromide has contributed to the development of new beta-amino acids. An example is the synthesis of a protected derivative of trans-4-aminopiperidine-3-carboxylic acid (APiC), which has shown potential for large-scale preparation. This synthesis can produce either enantiomer of the compound, showcasing its versatility in chemical synthesis (Schinnerl et al., 2003).
Peptide Synthesis
The compound has been used in the solid-phase synthesis of peptides. It was incorporated into peptide sequences using Fmoc chemistry, demonstrating effectiveness in internal positions of peptide chains. This application highlights its role in the advancement of peptide chemistry and its potential in various biochemical studies (Martin et al., 2001).
pH-Sensitive Conformational Studies
Derivatives of 4-Aminopiperidine-4-carboxylic acid hydrobromide have been explored as potential pH-sensitive conformational switches. These compounds can undergo conformational changes in response to variations in pH, as demonstrated in a study with trans-3-hydroxy-4-morpholinopiperidine. Such properties make them useful for understanding molecular interactions influenced by pH changes (Samoshin et al., 2013).
Development of Antioxidants
The compound has also been utilized in the synthesis of antioxidants. For example, a study involved its reaction with 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (trolox) to create spin-labeled amides. These synthesized compounds showed promise for biomedical applications, including magnetic resonance imaging (MRI) (Yushkova et al., 2013).
特性
IUPAC Name |
4-aminopiperidine-4-carboxylic acid;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.BrH/c7-6(5(9)10)1-3-8-4-2-6;/h8H,1-4,7H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPGZXQQWOMJSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C(=O)O)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50601824 | |
| Record name | 4-Aminopiperidine-4-carboxylic acid--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50601824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminopiperidine-4-carboxylic acid hydrobromide | |
CAS RN |
76508-55-9 | |
| Record name | 4-Aminopiperidine-4-carboxylic acid--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50601824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![2,7-Diazaspiro[4.5]decane](/img/structure/B1320739.png)

